molecular formula C24H22N2O5 B5027666 benzyl 3-[[(Z)-2-benzamido-3-(furan-2-yl)prop-2-enoyl]amino]propanoate

benzyl 3-[[(Z)-2-benzamido-3-(furan-2-yl)prop-2-enoyl]amino]propanoate

Cat. No.: B5027666
M. Wt: 418.4 g/mol
InChI Key: PNMAOBHGLKCMPW-PGMHBOJBSA-N
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Description

Benzyl 3-[[(Z)-2-benzamido-3-(furan-2-yl)prop-2-enoyl]amino]propanoate is a complex organic compound that features a benzamido group, a furan ring, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 3-[[(Z)-2-benzamido-3-(furan-2-yl)prop-2-enoyl]amino]propanoate typically involves the condensation of benzamide with furan-2-carboxaldehyde, followed by esterification with benzyl alcohol. The reaction conditions often include the use of a catalyst such as Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . This method is advantageous due to its high efficiency, mild conditions, and eco-friendly nature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is encouraged to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-[[(Z)-2-benzamido-3-(furan-2-yl)prop-2-enoyl]amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The benzamido group can be reduced to form benzylamine derivatives.

    Substitution: The ester group can undergo nucleophilic substitution to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alcohols and amines can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 3-[[(Z)-2-benzamido-3-(furan-2-yl)prop-2-enoyl]amino]propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl 3-[[(Z)-2-benzamido-3-(furan-2-yl)prop-2-enoyl]amino]propanoate involves its interaction with specific molecular targets and pathways. The benzamido group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzamide derivatives: Compounds such as N-benzylbenzamide and N-benzoylbenzamide share structural similarities.

    Furan derivatives: Compounds like furan-2-carboxaldehyde and furan-2,3-dione are structurally related.

    Propanoate esters: Compounds such as ethyl 3-(furan-2-yl)propanoate and methyl 3-(furan-2-yl)propanoate are similar in structure.

Uniqueness

Benzyl 3-[[(Z)-2-benzamido-3-(furan-2-yl)prop-2-enoyl]amino]propanoate is unique due to its combination of a benzamido group, a furan ring, and a propanoate ester. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

benzyl 3-[[(Z)-2-benzamido-3-(furan-2-yl)prop-2-enoyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5/c27-22(31-17-18-8-3-1-4-9-18)13-14-25-24(29)21(16-20-12-7-15-30-20)26-23(28)19-10-5-2-6-11-19/h1-12,15-16H,13-14,17H2,(H,25,29)(H,26,28)/b21-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMAOBHGLKCMPW-PGMHBOJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCNC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)CCNC(=O)/C(=C/C2=CC=CO2)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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